molecular formula C11H18N6O2 B2927558 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine CAS No. 1286718-91-9

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2927558
CAS RN: 1286718-91-9
M. Wt: 266.305
InChI Key: STXSWNHTYWYHOJ-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a diazepane ring, which is a seven-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and diazepane rings, as well as the nitro and amine groups. The ethyl group attached to the diazepane ring would provide some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro and amine groups, both of which are functional groups that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more polar, while the ethyl group could provide some hydrophobic character .

Scientific Research Applications

Reactivity and Synthetic Applications

Nitropyrimidinone derivatives exhibit unique reactivity, facilitating the synthesis of polyfunctionalized compounds through novel ring transformations and N-C transfer reactions. These processes allow for the creation of complex molecules with potential applications in medicinal chemistry and materials science. For example, Nishiwaki et al. (2004) explored the new reactivity of nitropyrimidinone, demonstrating its utility in producing polyfunctionalized pyridones and functionalized enamines through ring transformation and N-C transfer reactions, respectively (Nishiwaki et al., 2004).

Adsorption and Removal of Heavy Metals

The synthesis of compounds containing pyrimidine-polyamine conjugates as ion receptors demonstrates their application in environmental remediation, particularly in the adsorption and removal of heavy metals from aqueous solutions. Garcia-martin et al. (2005) synthesized a compound that showed high efficacy in adsorbing Zn2+ and Cd2+ ions, indicating its potential as a molecular receptor for these metal ions in water treatment processes (Garcia-martin et al., 2005).

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential biological activity, and determining its physical and chemical properties .

properties

IUPAC Name

2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-2-15-4-3-5-16(7-6-15)11-13-8-9(17(18)19)10(12)14-11/h8H,2-7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXSWNHTYWYHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN(CC1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine

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